3,4-Dibromopyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3Br2NO |
|---|---|
Molecular Weight |
252.89 g/mol |
IUPAC Name |
3,4-dibromo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9) |
InChI Key |
XGDNQSQNOWRGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dibromopyridin 2 1h One
Strategies for Regioselective Bromination of Pyridinones
The introduction of two bromine atoms at the C3 and C4 positions of the pyridin-2(1H)-one core requires careful consideration of regioselectivity. Both direct and indirect halogenation strategies can be envisioned.
Direct Halogenation Approaches and Their Mechanistic Implications
Direct bromination of the pyridin-2(1H)-one nucleus is a straightforward approach, though achieving the desired 3,4-dibromo substitution pattern is challenging. The pyridin-2(1H)-one ring is an electron-rich system, and electrophilic substitution is generally favored at the 3- and 5-positions.
Studies on the bromination of activated pyridines, such as hydroxypyridines, with reagents like N-bromosuccinimide (NBS) have shown that the regioselectivity is highly dependent on the position of the activating group and the reaction conditions. researchgate.netthieme-connect.com For a 2-hydroxypyridine (B17775) (the tautomeric form of pyridin-2(1H)-one), bromination tends to occur at the 5-position, and with excess reagent, dibromination at the 3- and 5-positions is often observed. thieme-connect.com
The mechanism of bromination of related 2(1H)-pyrimidinones in aqueous acidic solution involves the formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate, which then undergoes acid-catalyzed conversion to the 5-bromopyrimidinone. researchgate.net A similar mechanism could be operative for 2-pyridinones, suggesting that direct access to the 4-bromo derivative is not straightforward. The use of a less reactive brominating agent or a catalyst that could alter the regioselectivity might be necessary to favor substitution at the 4-position.
To achieve 3,4-dibromination directly, a stepwise approach could be considered. Initial bromination would likely yield 3-bromo- (B131339) or 5-bromo-pyridin-2(1H)-one. Subsequent bromination of the monobrominated intermediate would then need to be directed to the 4-position. The electronic effect of the first bromine atom, being an electron-withdrawing group, would further deactivate the ring towards electrophilic substitution, making the second bromination step more challenging.
Table 1: Proposed Conditions for Direct Bromination of Pyridin-2(1H)-one
| Step | Reagent | Solvent | Conditions | Expected Major Product(s) |
| 1 | N-Bromosuccinimide (1 equiv.) | Acetonitrile | Room Temperature | 3-Bromo-pyridin-2(1H)-one and 5-Bromo-pyridin-2(1H)-one |
| 2 | N-Bromosuccinimide (1 equiv.) | Acetonitrile | Reflux | 3,5-Dibromo-pyridin-2(1H)-one |
Indirect Synthetic Routes via Precursor Functionalization
Given the challenges of direct regioselective bromination, indirect routes involving the functionalization of a pre-formed pyridinone ring offer a more controlled approach.
One plausible strategy involves the bromination of a 3,4-dihydropyridin-2(1H)-one precursor, followed by oxidation to introduce the double bond and form the aromatic pyridinone. The synthesis of 3,4-dihydropyridin-2(1H)-ones can be achieved through multicomponent reactions. nih.govpreprints.org There is literature precedent for the bromination of 3,4-dihydropyridin-2(1H)-ones using N-bromosuccinimide. nih.govresearchgate.net Subsequent oxidation of the resulting dibrominated dihydropyridinone could potentially yield the desired 3,4-Dibromopyridin-2(1H)-one. Microwave-assisted oxidation of 3,4-dihydropyrimidin-2(1H)-ones has been reported and could be adapted for this purpose. researchgate.net
Another indirect method is the conversion of other functional groups at the 3- and 4-positions into bromine atoms. For instance, a 3-amino-4-arylpyridin-2(1H)-one derivative could serve as a precursor. nih.gov A Sandmeyer-type reaction could then be employed to convert the amino group at the 3-position to a bromo group. wikipedia.orgnih.gov This would require a precursor with a group at the 4-position that is either already a bromine atom or can be converted to one.
Table 2: Proposed Indirect Synthetic Route via Dihydropyridinone Intermediate
| Step | Reaction | Reagents and Conditions |
| 1 | Synthesis of 3,4-dihydropyridin-2(1H)-one | Multicomponent reaction of an aldehyde, a β-ketoester, and a nitrogen source. |
| 2 | Dibromination | N-Bromosuccinimide (2 equiv.) in a suitable solvent like CCl4. |
| 3 | Oxidation | Oxidizing agent (e.g., DDQ, MnO2) or microwave-assisted oxidation. |
Development of Efficient and Scalable Synthetic Pathways
For the practical synthesis of this compound, the development of efficient and scalable pathways is crucial. This involves optimizing reaction conditions and incorporating principles of green chemistry.
Optimization of Reaction Conditions and Reagent Systems
The optimization of reaction conditions is key to improving yields, reducing reaction times, and minimizing side products. For the synthesis of pyridinone precursors, such as 3,4-dihydropyridin-2(1H)-ones, various catalysts have been explored to improve the efficiency of multicomponent reactions. chemmethod.comrsc.orgnih.govmdpi.comnih.govscielo.org.mx
The choice of brominating agent and solvent system is also critical. While N-bromosuccinimide is a common and relatively safe brominating agent, other reagents could offer different reactivity and selectivity profiles. The use of microwave irradiation has been shown to accelerate the synthesis of 2-pyridone derivatives and could be applied to both the formation of the pyridinone ring and subsequent bromination steps, potentially leading to shorter reaction times and higher yields. semanticscholar.orgnih.govresearchgate.netbg.ac.rsnih.gov
Exploration of Green Chemistry Principles in Synthesis
Incorporating green chemistry principles into the synthesis of this compound can lead to more sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the reduction of waste.
Solvent-free reaction conditions have been successfully employed for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are potential precursors. rsc.orgscielo.org.mx This approach minimizes the use of volatile organic compounds. The use of natural and reusable catalysts, such as cuttlebone, has also been reported for these reactions, further enhancing the green credentials of the synthesis. scielo.org.mx
For the bromination step, the use of greener brominating agents and the development of catalytic methods that avoid stoichiometric amounts of reagents would be beneficial. Furthermore, designing a synthetic route with a high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a central tenet of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. rsc.orgnih.govmdpi.com
Chemoenzymatic and Biocatalytic Approaches to Pyridinone Synthesis
The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereo-selectivity) and mild reaction conditions.
Flavin-dependent halogenases are a class of enzymes that can catalyze the regioselective halogenation of aromatic compounds. rsc.orgnih.govbath.ac.ukmdpi.comresearchgate.net While a specific halogenase for the 3,4-dibromination of pyridin-2(1H)-one has not been identified, the potential for engineering these enzymes to achieve novel reactivity is an active area of research. Directed evolution and structure-guided mutagenesis could be used to alter the regioselectivity and substrate scope of existing halogenases to target the desired positions on the pyridinone ring. bath.ac.ukresearchgate.net
Chemoenzymatic cascades, which combine enzymatic and chemical transformations in a one-pot process, could also be a powerful strategy. For instance, a vanadium haloperoxidase has been used in a cryptic chemoenzymatic cascade for C-C bond forming reactions involving an initial bromination step on various heterocyclic substrates. acs.org This demonstrates the potential of integrating enzymatic halogenation with subsequent chemical modifications. The application of such a strategy to a pyridinone substrate could provide a novel and efficient route to this compound.
Table 3: Potential Biocatalytic Approaches
| Approach | Enzyme/System | Potential Application | Challenges |
| Regioselective Bromination | Engineered Flavin-dependent Halogenase | Direct, selective introduction of bromine at C3 and C4. | Identification or engineering of an enzyme with the desired regioselectivity and activity on the pyridinone substrate. |
| Chemoenzymatic Cascade | Haloperoxidase followed by chemical steps | Enzymatic bromination of a precursor followed by in-situ chemical transformations. | Compatibility of the enzyme with the required chemical reagents and conditions. |
Stereochemical Control and Stereoselective Synthesis for Pyridinone Derivatives
The establishment of stereochemical control in the synthesis of pyridinone derivatives is a critical area of research, driven by the distinct biological activities often exhibited by different stereoisomers of a molecule. While direct stereoselective methodologies for this compound are not extensively documented in publicly available research, the broader field of pyridinone chemistry offers valuable insights into the strategies employed to control chirality. These approaches primarily involve asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective reactions, which could potentially be adapted for the synthesis of chiral derivatives of this compound.
The stereoselective synthesis of pyridinones has been successfully achieved through the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts derived from 4-methoxypyridine. This methodology has proven effective in the synthesis of complex natural products like (−)-barrenazine A and B. acs.org The process involves N-functionalization and a 1,4-reduction of the pyridinone system, leading to α-amino piperidinones that can undergo dimerization. This strategy highlights the potential of using chiral precursors to induce stereoselectivity in the synthesis of complex pyridinone-containing molecules.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyridinone-related structures. For instance, the four-component Hantzsch reaction, which yields dihydropyridines, has been rendered enantioselective through the use of a BINOL-phosphoric acid catalyst. nih.gov This approach provides access to pharmaceutically relevant dihydropyridines with good yields and excellent enantiomeric excesses (ee's). nih.gov Such organocatalytic strategies could potentially be explored for the asymmetric synthesis of dihydropyridinone precursors to this compound.
Furthermore, the regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium salts allows for the synthesis of enantioenriched 1,4-dihydropyridines. nih.govscispace.comrsc.org This organocatalytic dearomatization of pyridinium salts has been shown to be sensitive to the choice of solvent and base, with toluene (B28343) and DABCO, respectively, proving beneficial for enantioselectivity. rsc.org The scope of this reaction has been demonstrated with various 3-cyano- and 3-sulfonylpyridinium salts, achieving high diastereomeric ratios (up to 95:5 dr) and enantiomeric ratios (up to 98:2 er). rsc.org
In the realm of metal catalysis, copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents has been reported to produce a wide range of chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net This method's success hinges on the activation of the pyridine (B92270) ring by a Lewis acid, rendering it susceptible to nucleophilic attack. nih.govresearchgate.net Adapting such a strategy to a pyridinone scaffold could provide a pathway to chiral derivatives.
The following table summarizes key findings in the stereoselective synthesis of pyridinone derivatives and related heterocyclic compounds, offering potential strategies for the stereocontrolled synthesis of this compound derivatives.
| Catalyst/Method | Substrate Type | Reaction Type | Key Findings |
| Chiral Pyridinium Salt | 4-Methoxypyridine derivative | Nucleophilic Addition with Grignard Reagents | Effective for the synthesis of complex alkaloids like (−)-barrenazine A and B. acs.org |
| BINOL-phosphoric acid | Aldehydes, β-ketoesters, ammonia (B1221849) | Hantzsch Dihydropyridine Synthesis | Provides enantioselective access to polyhydroquinolines with good yields and high ee's. nih.gov |
| (R)-BTM (isothiourea catalyst) | Aryl esters and 3-substituted pyridinium salts | Addition of C(1)-ammonium enolates | Yields enantioenriched 1,4-dihydropyridines with high dr and er. nih.govscispace.comrsc.org |
| Copper-Chiral Diphosphine Ligand with Lewis Acid | β-Substituted alkenyl pyridines | Asymmetric Alkylation with Grignard Reagents | Produces a wide range of chiral pyridines with high enantioselectivity. nih.govresearchgate.net |
While these methodologies have not been explicitly applied to this compound, they represent the current state-of-the-art in achieving stereochemical control in the synthesis of related pyridinone structures. Future research efforts could focus on the adaptation of these catalytic systems and synthetic strategies to introduce chirality into the 3,4-dibrominated pyridinone scaffold, thereby enabling the synthesis of enantiomerically pure or enriched derivatives for further investigation.
Reactivity and Mechanistic Investigations of 3,4 Dibromopyridin 2 1h One
Electrophilic and Nucleophilic Substitution Reactions at the Pyridinone Core
The pyridine (B92270) ring is generally less susceptible to electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comuoanbar.edu.iq This deactivation is further intensified in acidic media where the nitrogen gets protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iq However, the reactivity can be modulated by substituents on the ring.
Regioselectivity and Site-Specificity of Substitutions
The positions for nucleophilic attack on the pyridine ring are typically the electron-deficient C2 and C4 positions. uoanbar.edu.iq In the case of 3,4-dibromopyridin-2(1H)-one, the scenario is more complex due to the presence of two bromine atoms and the 2-oxo group. The regioselectivity of substitution reactions is dictated by a combination of electronic and steric factors.
Studies on related dihalopyridines have shown that the site of substitution can be controlled. For instance, in 2,3-dichloropyridines, Buchwald-Hartwig amination can occur selectively at the more electron-deficient 2-position or at the less activated 3-position by choosing appropriate ligands. nih.gov Similarly, for 3-bromopyridines, isomerization to 4-bromopyridines via a pyridyne intermediate can lead to selective 4-substitution. amazonaws.com This suggests that the C4 position in this compound could be a favorable site for nucleophilic attack, potentially leading to the displacement of the bromide at C4.
Influence of Bromine Substituents on Ring Activation/Deactivation
The two bromine atoms on the pyridinone ring have a significant impact on its reactivity. Bromine is an electron-withdrawing group via the inductive effect, which further deactivates the ring towards electrophilic substitution. gcwgandhinagar.com Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic attack.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr this compound, with its two reactive C-Br bonds, is a valuable substrate for such transformations, allowing for the introduction of various functional groups. The differential reactivity of the C3-Br and C4-Br bonds can often be exploited for sequential and site-selective couplings. nih.gov
Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Methodologies
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org It is widely used for the synthesis of biaryls and other conjugated systems. libretexts.orgacs.org The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. nih.gov For dihalo-substrates like this compound, selective coupling at one of the bromine positions can be achieved by controlling the reaction conditions. nih.gov For instance, in 2,4-dibromopyridine, Suzuki-Miyaura coupling can be directed to the C2 or C4 position depending on the catalyst system used. nih.govresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. libretexts.org This method is effective for creating substituted alkenes. The reaction typically proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.orgnih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
A comparative table of these coupling reactions is provided below:
| Coupling Reaction | Nucleophile | Electrophile | Catalyst System | Key Features |
| Suzuki-Miyaura | Organoboron compound | Organic halide (Br, I) | Pd catalyst, Base | Mild conditions, commercially available reagents. libretexts.org |
| Heck | Alkene | Organic halide (Br, I) | Pd catalyst, Base | Forms C(sp²)-C(sp²) bonds with alkenes. libretexts.org |
| Sonogashira | Terminal alkyne | Organic halide (Br, I) | Pd catalyst, Cu(I) co-catalyst, Base | Synthesis of alkynes. wikipedia.orglibretexts.org |
| Stille | Organotin compound | Organic halide (Br, I) | Pd catalyst | Stable organotin reagents. wikipedia.org |
Mechanistic Pathways of Catalytic Transformations
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions consists of three main steps: acs.orgnih.gov
Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl halide (R-X), in this case, this compound, to form a palladium(II) intermediate (R-Pd-X). libretexts.orglibretexts.orgwikipedia.org The rate of this step is generally dependent on the nature of the halide, with iodides reacting faster than bromides. nih.gov
Transmetalation: The organometallic nucleophile (R'-M) transfers its organic group to the palladium(II) complex, displacing the halide and forming a new complex (R-Pd-R'). libretexts.orgwikipedia.org This step is characteristic of Suzuki-Miyaura and Stille couplings. In the Heck reaction, this step is replaced by the migratory insertion of the alkene. libretexts.org For the Sonogashira reaction, a copper acetylide is first formed, which then undergoes transmetalation with the palladium complex. wikipedia.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org
The mechanism can sometimes deviate from this general pathway. For instance, in some Suzuki couplings, the reaction may proceed through a Pd(II)-Pd(IV) cycle or involve palladium clusters and nanoparticles. nih.gov
Rearrangement Reactions and Cycloaddition Chemistry
Pyridinones can participate in various rearrangement and cycloaddition reactions. The specific reactivity of this compound in these transformations is an area of interest for synthetic chemists.
Rearrangement Reactions: Many organic reactions involve the migration of an atom or group within a molecule. tmv.ac.in For pyridinones, rearrangements can be triggered by various stimuli. For example, N-phenylhydroxylamines can rearrange to aminophenols in the presence of strong acid in the Bamberger rearrangement. wiley-vch.de While specific rearrangement reactions of this compound are not extensively detailed in the provided context, the general principles of rearrangements, such as the Wagner-Meerwein rearrangement involving carbocation intermediates, could potentially be applicable under certain conditions. msu.edu
Cycloaddition Chemistry: Pyridinones can act as dienes or dienophiles in cycloaddition reactions. The electronic nature of the pyridinone ring, influenced by the bromine substituents, would dictate its role in such reactions. The formation of N-oxides can be used to activate the pyridine ring for various transformations. gla.ac.uk For instance, 3-iodopyridine (B74083) has been shown to form a 3,4-pyridyne intermediate, which can then undergo cycloaddition with furan (B31954). amazonaws.com This suggests that this compound could potentially form a pyridyne intermediate under suitable conditions, opening up pathways for cycloaddition chemistry.
Reductive Debromination and Hydrogenation Studies
The presence of two bromine atoms and a pyridinone core in this compound allows for a range of reductive transformations. These include the partial or complete removal of the bromine substituents (reductive debromination) and the saturation of the heterocyclic ring (hydrogenation). The outcomes of these reactions are highly dependent on the chosen catalyst, hydrogen source, and reaction conditions.
Catalytic Hydrogenation and Debromination
Catalytic hydrogenation is a primary method for reductive dehalogenation. Typically, this involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), with hydrogen gas (H₂). In such reactions, the carbon-bromine bonds are cleaved and replaced with carbon-hydrogen bonds. For di-substituted pyridines, selective removal of one bromine atom over the other can be a significant challenge, often depending on the catalyst system and the electronic environment of each halogen. While specific studies on this compound are not prevalent, research on analogous 2,4-dibromopyridines shows that catalyst speciation can control regioselectivity. For instance, mononuclear palladium complexes tend to favor reaction at the C2 position, whereas palladium clusters or nanoparticles can switch the selectivity to the C4 position. nih.gov This suggests that by carefully selecting the form of the palladium catalyst, it may be possible to selectively remove either the C3 or C4 bromine atom from the target molecule.
Rhenium sulfide (B99878) catalysts (Re₂S₇/C) have also been shown to hydrogenate bromoquinolines to their tetrahydroquinoline derivatives while leaving the C-Br bond intact, highlighting the possibility of ring reduction without dehalogenation under specific conditions.
Catalytic Transfer Hydrogenation (CTH)
An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation (CTH), which employs a liquid hydrogen donor. mdpi.com This method is often considered safer and can offer different selectivity profiles. Common hydrogen donors include formic acid, isopropanol, and ammonia-borane. mdpi.comacs.orgnih.gov Noble metal-free catalysts, such as those based on iron, have demonstrated high activity in CTH reactions. osti.gov For dihalopyridines, CTH using alcohol-water mixtures with a supported palladium catalyst has been patented as an effective method for dehalogenation, providing an environmentally friendlier approach by avoiding organic solvents. google.com The choice of catalyst and hydrogen donor is crucial; for example, bismuth(I) complexes have been used for the transfer hydrogenation of specific functional groups in the presence of labile iodide bonds, indicating high chemoselectivity. nih.gov
The table below summarizes various catalytic systems used for the reduction of related brominated heterocycles, which could be adapted for this compound.
| Catalyst System | Hydrogen Donor | Substrate Type | Primary Product(s) | Source(s) |
| Pd/C, H₂ | H₂ gas | 3,5-Dibromopyridine | 3-Bromopyridine | google.com |
| Pd₂(dba)₃ / PPh₃ | Arylboronic Acid/Base | 2,4-Dibromopyridine | C2-Arylated Pyridine | nih.gov |
| Pd Nanoparticles | Arylboronic Acid/Base | 2,4-Dibromopyridine | C4-Arylated Pyridine | nih.gov |
| Ru(II) Complexes | Isopropanol / Base | Aromatic Ketones | Secondary Alcohols | acs.org |
| Fe-N-C Single Atom | Isopropanol | Furfural | Furfuryl Alcohol | osti.gov |
| Bi(I) Complex | Ammonia-Borane | Azoarenes | Hydrazoarenes | nih.gov |
Radical Reactions and Their Applications in Functionalization
The carbon-bromine bonds in this compound serve as effective handles for generating pyridyl radicals, which can then be used in a variety of carbon-carbon bond-forming reactions. These transformations, often initiated by light (photoredox catalysis), provide powerful methods for the late-stage functionalization of the heterocyclic core.
Photoredox-Catalyzed Radical Generation
Visible-light photoredox catalysis has become a primary tool for generating aryl and heteroaryl radicals from the corresponding halides under mild conditions. nih.govacs.org In this process, a photocatalyst (commonly based on iridium or ruthenium, but also organic dyes) absorbs light and enters an excited state. beilstein-journals.orgnih.gov This excited catalyst can then engage in a single-electron transfer (SET) with the bromo-substituted pyridine. This electron transfer leads to the formation of a radical anion, which rapidly fragments, cleaving the C-Br bond to release a bromide ion and the desired pyridyl radical. nih.gov
This pyridyl radical is a highly reactive intermediate that can be trapped by various radical acceptors. For example, addition to electron-rich alkenes typically proceeds in an anti-Markovnikov fashion to furnish a new alkyl-substituted pyridine after a hydrogen atom transfer (HAT) step. nih.gov This approach is tolerant of many functional groups and has been demonstrated on a gram scale with low catalyst loadings. nih.gov
Atom Transfer Radical Addition (ATRA)
Atom Transfer Radical Addition (ATRA) is another powerful radical-based method for the difunctionalization of unsaturated systems like alkenes and alkynes. chemrxiv.orgchemistryviews.org In a typical ATRA sequence, a radical is generated from an alkyl or aryl halide and adds to a π-system. The resulting radical intermediate then abstracts a halogen atom from another molecule of the starting halide to propagate a radical chain. uliege.be
This process can be initiated by transition metal complexes or, more recently, by visible-light photocatalysis. nih.govuliege.be For a substrate like this compound, a photocatalyst could initiate the formation of a pyridyl radical at either the C3 or C4 position. This radical could then add to an alkene. The subsequent radical intermediate could then abstract a bromine atom, potentially from the catalyst or another molecule, to yield a bromo-alkylated pyridine derivative. Such ATRA reactions are valued for their high atom economy, simultaneously forming a C-C and a C-Br bond. researchgate.net The regioselectivity of the initial radical formation (C3 vs. C4) would likely depend on the electronic and steric environment of each bromine atom and the specific catalytic system employed. nih.gov
The following table outlines representative conditions for radical functionalization of related halopyridines.
| Catalyst/Initiator | Radical Precursor | Radical Acceptor | Reaction Type | Functionalized Product | Source(s) |
| [Ir(ppy)₂(dtbbpy)]PF₆ | 4-Bromopyridine | Vinyl Acetate | Photoredox Hydroarylation | 4-(2-Acetoxyethyl)pyridine | nih.gov |
| [Ru(bpy)₃]Cl₂ | Perfluoroalkyl Iodides | Alkenes | Photoredox ATRA | Perfluoroalkylated Alkanes | nih.gov |
| Eosin Y / Pd(OAc)₂ | Acetanilide / α-Ketoacid | - | Dual Catalytic C-H Acylation | ortho-Acylated Acetanilide | beilstein-journals.org |
| Cu(I) Complex | Aroyl Chlorides | Alkenes | Photoredox ATRA | β-Chloro Ketones | chemrxiv.org |
| None (Light only) | Alkyl Halide / Base | Alkenes | Photo-Organocatalyzed ATRA | Halogenated Alkanes | chemistryviews.org |
Derivatization and Functionalization Strategies for 3,4 Dibromopyridin 2 1h One
Synthesis of Novel Polyhalogenated Pyridinone Analogs
The synthesis of novel polyhalogenated pyridinone analogs often involves site-selective cross-coupling reactions. nih.gov The inherent differences in the reactivity of halogen substituents on a heteroaromatic ring, such as the C2 and C4 positions in dihalogenated pyridines, allow for controlled functionalization. nih.govacs.org Generally, for dihalopyridines, oxidative addition in cross-coupling reactions is favored at the position alpha to the nitrogen atom (C2). nih.gov However, this selectivity can be influenced by reaction conditions, the nature of the substituents already present on the ring, and the choice of catalyst and ligands. nih.govacs.orgwhiterose.ac.uk
For instance, in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, arylation typically occurs at the C2 position. whiterose.ac.ukresearchgate.net This preference is attributed to the higher electrophilicity of the C2 position. nih.gov However, studies have shown that by carefully selecting the palladium catalyst and ligands, the selectivity can be switched to favor the C4 position. acs.orgwhiterose.ac.uk This demonstrates the potential to generate a variety of polyhalogenated pyridinone analogs by strategically controlling the reaction conditions.
Further diversification can be achieved by introducing additional halogen atoms or other functional groups to the pyridinone ring system, leading to a library of polyhalogenated analogs with tailored electronic and steric properties.
Introduction of Diverse Functional Groups via Selective Transformations
The introduction of diverse functional groups onto the 3,4-dibromopyridin-2(1H)-one core is achieved through a variety of selective chemical transformations. nih.gov These reactions take advantage of the reactivity of the carbon-bromine bonds and the pyridinone ring itself.
Amination: The introduction of amino groups can be accomplished through methods like copper-catalyzed amination. For example, bromonaphthyridines have been successfully aminated using aqueous ammonia (B1221849) in the presence of a copper catalyst at room temperature. researchgate.net This type of reaction could potentially be applied to this compound to introduce amino functionalities.
Hydroxylation: While direct hydroxylation methods are less commonly detailed for this specific compound, the synthesis of related hydroxy-pyridone structures can be inferred from general synthetic strategies. For instance, the synthesis of 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates from azirinyl-substituted diazodicarbonyl compounds under rhodium catalysis in the presence of water suggests pathways for introducing hydroxyl groups in heterocyclic systems. organic-chemistry.org
Alkylation: Alkylation of the pyridinone ring can be achieved through various methods. A novel strategy for the N-alkylation of 2-pyridones involves the activation of amides with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-fluoropyridine, leading to the transfer of an alkyl group from the amide to the pyridone nitrogen. rsc.org Direct C-H alkylation of related heterocyclic systems like 3,4-dihydroquinoxalin-2-ones has also been demonstrated using organophotoredox catalysis with N-(acyloxy)phthalimides as alkylating agents. rsc.org Furthermore, hydroxyalkylation/alkylation reactions have been carried out on furan (B31954) derivatives with ketones over solid acid catalysts, indicating potential routes for C-alkylation on the pyridinone ring. nih.gov
The table below summarizes some of the selective transformation strategies.
| Transformation | Reagents and Conditions | Potential Outcome on this compound |
| Amination | Cu(II)O, aqueous ammonia, room temperature researchgate.net | Introduction of amino groups, likely at the C4 position. |
| N-Alkylation | Amide, Tf2O, 2-F-Pyridine rsc.org | Alkylation of the nitrogen atom of the pyridinone ring. |
| C-Alkylation | N-(acyloxy)phthalimides, organophotocatalyst rsc.org | Direct alkylation at a C-H position of the pyridinone ring. |
| Hydroxylation | (Inferred) Rhodium catalysis with water organic-chemistry.org | Potential for hydroxylation on the pyridinone core. |
Heterocycle Annulation: Annulation strategies involve the construction of a new ring fused to the existing pyridinone core. rsc.org This can be achieved through various cyclization reactions. For instance, dehydrogenative annulations are a versatile method for forming new rings by intramolecularly coupling two aromatic subunits. acs.org Another approach involves the reaction of a functionalized pyridinone with a suitable partner to build a new heterocyclic ring. The synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from 7-bromoquinoline (B152726) intermediates via Suzuki-Miyaura cross-coupling followed by cyclization showcases a relevant strategy. mdpi.com
The following table outlines some of the annulation and ring-expansion strategies.
| Strategy | Description | Potential Application to this compound |
| Heterocycle Annulation | Construction of a new fused ring system. rsc.orgacs.org | Synthesis of fused polycyclic pyridinone derivatives. |
| Ring-Expansion | Conversion of the pyridinone ring to a larger heterocycle. rsc.org | Formation of diazepine (B8756704) or other seven-membered heterocyclic structures. |
Preparation of Macrocyclic and Supramolecular Structures Incorporating the Pyridinone Moiety
The pyridinone unit can serve as a building block for the construction of larger, more complex architectures like macrocycles and supramolecular assemblies. msleelab.org These structures are of interest due to their unique host-guest properties and potential applications in materials science and catalysis.
The synthesis of shape-persistent arylene ethynylene macrocycles has been demonstrated using pyridine-containing units as scaffolds. nsf.gov The nitrogen atom of the pyridine (B92270) ring can participate in non-covalent interactions, such as halogen bonding, to direct the assembly of the macrocyclic structure. nsf.gov Similarly, amphiphilic rigid-flexible macrocycles have been shown to self-assemble into barrel-like supramolecular structures in both the solid state and aqueous solution. msleelab.org
The pyridinone moiety can be incorporated into these macrocyclic frameworks through strategic synthetic design, where the dibromo-functionality of this compound can be utilized for linking to other molecular components via cross-coupling reactions. The resulting macrocycles and supramolecular structures can exhibit responsive behavior to external stimuli, such as pH changes or the presence of metal ions. nih.gov
Development of Ligands and Coordination Complexes Derived from this compound
The nitrogen and oxygen atoms of the this compound core make it an attractive candidate for use as a ligand in coordination chemistry. wikipedia.org A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. wikipedia.orglibretexts.org
By modifying the pyridinone scaffold, for example, through the introduction of additional donor atoms via the strategies discussed in section 4.2, multidentate ligands can be synthesized. These ligands can then be used to form stable complexes with a variety of metal ions. The synthesis of expanded ligands based on terpyridine domains illustrates how smaller heterocyclic units can be assembled into larger, more complex ligands capable of binding multiple metal centers. mdpi.com
The resulting coordination complexes can exhibit interesting electronic, magnetic, and catalytic properties. For instance, Schiff base ligands derived from substituted pyridines have been used to prepare copper(II) and zinc(II) complexes with potential biological applications. nih.gov The derivatization of this compound could lead to novel ligands for the development of catalysts or functional materials. The synthesis of heterobimetallic trinuclear complexes from a di-iron trihydride motif supported by a bis-cyclopentadienyl ligand highlights the potential for creating complex, multi-metallic structures. acs.org
Theoretical and Computational Chemistry Studies on 3,4 Dibromopyridin 2 1h One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. These methods, which are based on solving the Schrödinger equation, provide a detailed picture of the electronic distribution and energy of a molecule. For 3,4-dibromopyridin-2(1H)-one, such calculations can reveal key descriptors of its reactivity.
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. irjweb.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. researchgate.net
Molecular Geometry: The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used for this purpose. ijcce.ac.irmdpi.com The optimized geometry provides the foundation for all other computational analyses. For instance, in similar heterocyclic systems, DFT has been successfully used to predict geometries that are in good agreement with experimental data from X-ray crystallography. mdpi.com
Orbital Analysis: A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For this compound, the location of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. The electron density distribution in these orbitals, influenced by the bromine atoms and the pyridinone ring, dictates the molecule's reactivity patterns. In related bipyridine derivatives, the distribution of electron clouds in the HOMO and LUMO levels has been shown to be significantly affected by substituents. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of chemical reactions. ifpenergiesnouvelles.com
For this compound, ab initio calculations can be employed to investigate various potential reaction mechanisms. For example, the tautomerism between the pyridin-2(1H)-one and the corresponding 2-hydroxypyridine (B17775) forms can be studied. By calculating the energies of the reactants, transition states, and products, the activation barriers and reaction enthalpies for such transformations can be determined. This would reveal the kinetic and thermodynamic feasibility of different reaction pathways. Furthermore, the reactions of this compound with other molecules, such as nucleophiles or electrophiles, can be modeled to understand its reactivity in detail. For instance, ab initio molecular dynamics can be used to follow the trajectory of a reaction and identify the sequence of bond-breaking and bond-forming events. wayne.edu The insights gained from such studies are crucial for designing new synthetic routes or understanding the molecule's behavior in a biological context.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide detailed information about the electronic structure of a molecule at a static, optimized geometry, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can be used to perform a thorough conformational analysis. mun.calongdom.org The pyridinone ring may exhibit a certain degree of flexibility, and the bromine substituents can rotate around the C-Br bonds. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might interact with a biological target, as the conformation of a molecule can significantly affect its binding affinity. mun.ca By simulating the molecule in different environments, such as in a vacuum or in a solvent, the influence of the surroundings on its conformational preferences can also be investigated.
Prediction of Spectroscopic Signatures using Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities of this compound. researchgate.netarxiv.org The calculated vibrational spectrum can be compared with an experimental spectrum to aid in its interpretation and to confirm the presence of specific functional groups. For example, the characteristic C=O stretching frequency of the pyridinone ring would be a key feature in the IR spectrum.
| Spectroscopic Technique | Predicted Feature | Computational Method |
|---|---|---|
| ¹³C NMR | Chemical shifts of ring carbons | DFT (GIAO method) |
| ¹H NMR | Chemical shifts of ring and N-H protons | DFT (GIAO method) |
| IR Spectroscopy | C=O stretching frequency (~1650 cm⁻¹) | DFT (Frequency analysis) |
| UV-Vis Spectroscopy | Electronic transitions (π → π*) | Time-Dependent DFT (TD-DFT) |
QSAR and QSPR Studies for Reactivity Correlations
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. ijert.org These models are valuable in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. nih.govmdpi.com
For this compound and its derivatives, QSAR and QSPR models could be developed to correlate their structural features with their reactivity. This would involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model can be built that relates these descriptors to a specific measure of reactivity, such as a reaction rate constant or an inhibition constant (IC₅₀). researchgate.netacs.org Such a model could then be used to predict the reactivity of new derivatives of this compound and to guide the design of molecules with desired properties.
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | LUMO Energy | Relates to susceptibility to nucleophilic attack |
| Electronic | Dipole Moment | Influences intermolecular interactions |
| Steric | Molecular Volume | Affects accessibility of reactive sites |
| Topological | Wiener Index | Describes molecular branching and size |
| Hydrophobicity | LogP | Impacts solubility and transport properties |
Advanced Spectroscopic and Analytical Methodologies for Characterization in Research
The comprehensive characterization of 3,4-Dibromopyridin-2(1H)-one, a specialized heterocyclic compound, relies on a suite of advanced analytical techniques. These methodologies are essential for unequivocally confirming its molecular structure, determining its purity, and understanding its physicochemical properties. In research settings, the combination of spectroscopic and chromatographic methods provides a complete picture of the compound's identity and behavior.
Applications of 3,4 Dibromopyridin 2 1h One in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Natural Products and Pharmaceuticals
Despite the importance of pyridinone cores in many biologically active molecules, there is no readily available scientific literature detailing the specific use of 3,4-Dibromopyridin-2(1H)-one as a key intermediate in the total synthesis of complex natural products or in the development of pharmaceuticals. Synthetic programs often utilize other substituted pyridinones, but this particular dibromo-isomer is not prominently featured in published synthetic routes.
General strategies for incorporating the pyridin-2(1H)-one scaffold into larger molecules involve methods like nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and cycloadditions. The bromine atoms on this compound could theoretically serve as handles for such transformations, allowing for sequential and site-selective functionalization. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups at the C3 and C4 positions. However, specific examples, reaction conditions, and yields for the use of this compound in these strategies to build complex target molecules are not documented in the available research.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create large, ordered structures. The N-H and C=O groups of the pyridinone ring are capable of forming strong hydrogen bonds, which could direct self-assembly processes. However, a review of the literature on supramolecular chemistry did not yield any studies specifically investigating the self-assembly behavior of this compound or its use as a component in larger supramolecular architectures.
Emerging Research Frontiers and Future Directions
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for 3,4-Dibromopyridin-2(1H)-one
Future research will likely focus on developing bespoke ML algorithms trained on datasets of halogenated heterocycles. These models could predict the reactivity of the bromine atoms at the 3- and 4-positions, as well as the susceptibility of the pyridinone ring to various transformations. This predictive power will enable chemists to design more efficient synthetic routes, reducing the amount of trial-and-error experimentation and accelerating the discovery of new derivatives with desirable properties. nih.gov
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | Predicted Impact |
| Reaction Outcome Prediction | More accurate forecasting of major and minor products, reducing experimental iterations. |
| Synthesis Route Optimization | Identification of the most efficient and cost-effective synthetic pathways. |
| Catalyst Selection | Prediction of the optimal catalyst for specific transformations of the pyridinone core. |
| Property Prediction | Estimation of the physicochemical and biological properties of novel derivatives. |
Sustainable Synthesis and Biorenewable Feedstock Utilization
A significant frontier in sustainable chemistry is the utilization of biorenewable feedstocks. researchgate.net Research is ongoing to develop methods for converting biomass into valuable chemical building blocks. acsgcipr.org While the direct synthesis of a complex molecule like this compound from biomass is a long-term goal, future efforts may focus on producing key precursors to the pyridinone ring from renewable sources. acsgcipr.orgnih.gov This would significantly reduce the environmental footprint associated with its production.
Expansion into Novel Material Applications and Advanced Functional Molecules
The unique electronic and structural properties of the pyridinone scaffold, combined with the presence of two bromine atoms, make this compound a promising building block for advanced functional materials. unibo.it The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of larger, more complex architectures.
Future research is expected to explore the incorporation of the this compound moiety into polymers to create materials with enhanced thermal stability, flame retardancy, or specific optical and electronic properties. Its potential use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices is an active area of investigation. Furthermore, the ability of the pyridinone core to participate in hydrogen bonding and π-stacking interactions could be exploited in the design of supramolecular assemblies and functional materials.
Development of Chemoinformatic Databases for Pyridinone Derivatives
The increasing volume of chemical data necessitates the development of specialized chemoinformatic databases. mdpi.com For a class of compounds as significant as pyridinones, a dedicated database would be an invaluable resource for the scientific community. nih.gov Such a database would ideally contain information on the synthesis, reactivity, and properties of a wide range of pyridinone derivatives, including this compound.
The creation of such a database would facilitate the training of more accurate ML models for property prediction and reaction modeling. moleculemaker.org It would also serve as a central repository for researchers to share and access data, fostering collaboration and accelerating the pace of discovery in the field of pyridinone chemistry. The integration of advanced search functionalities and data visualization tools would further enhance its utility.
Table 2: Key Data Points for a Pyridinone-Specific Chemoinformatic Database
| Data Category | Examples |
| Compound Information | Chemical structure, IUPAC name, CAS number, molecular formula, molecular weight. |
| Synthetic Data | Reaction schemes, reagents, catalysts, solvents, reaction conditions, yields. |
| Spectroscopic Data | NMR, IR, Mass Spectrometry. |
| Physicochemical Properties | Melting point, boiling point, solubility, pKa. |
| Predicted Properties | Lipophilicity (logP), aqueous solubility, ADME-T properties. |
| Biological Activity Data | IC50, Ki, EC50 values against various biological targets. |
Multidisciplinary Research Initiatives Involving this compound
The diverse potential applications of this compound and its derivatives will necessitate a multidisciplinary research approach. Collaborations between synthetic chemists, materials scientists, computational chemists, and biologists will be crucial to fully realize the potential of this compound.
Future research initiatives are likely to be structured around specific application areas, such as the development of new pharmaceuticals, advanced materials, or agrochemicals. archivemarketresearch.comdatainsightsmarket.com These projects will benefit from the combined expertise of researchers from different fields, leading to a more holistic understanding of the structure-property relationships of these molecules and accelerating their translation into practical applications. International collaborations and public-private partnerships will also play a key role in driving innovation in this area. eppermed.eu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
